molecular formula C23H23N5O5 B11202846 N-(2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide

N-(2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide

Cat. No.: B11202846
M. Wt: 449.5 g/mol
InChI Key: GCNIGUNKBBRGOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-DIMETHOXYPHENYL)-2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]ACETAMIDE: is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes multiple methoxy groups and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPHENYL)-2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]ACETAMIDE typically involves multiple steps. The starting materials often include 2,4-dimethoxyaniline and 4-methoxybenzaldehyde. The synthesis proceeds through a series of reactions, including condensation, cyclization, and acylation. The reaction conditions usually involve the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. Continuous-flow reactors allow for better control over reaction parameters, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHOXYPHENYL)-2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

N-(2,4-DIMETHOXYPHENYL)-2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]ACETAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2,4-DIMETHOXYPHENYL)-2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]ACETAMIDE include:

Uniqueness

What sets N-(2,4-DIMETHOXYPHENYL)-2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]ACETAMIDE apart is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C23H23N5O5

Molecular Weight

449.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide

InChI

InChI=1S/C23H23N5O5/c1-14-24-19(15-5-7-16(31-2)8-6-15)12-21-26-27(23(30)28(14)21)13-22(29)25-18-10-9-17(32-3)11-20(18)33-4/h5-12H,13H2,1-4H3,(H,25,29)

InChI Key

GCNIGUNKBBRGOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NC3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.